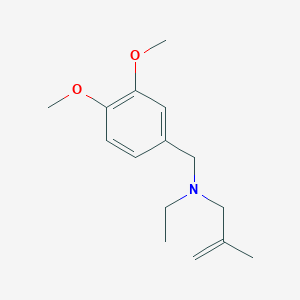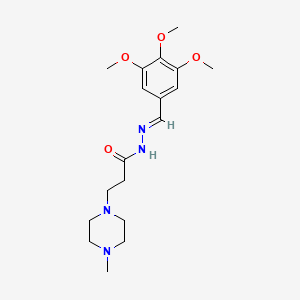
N-phenyl-1,2-hydrazinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-1,2-hydrazinedicarboxamide, also known as PHDCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. PHDCA is a hydrazine derivative that contains two carboxamide groups and a phenyl ring. It has a molecular formula of C9H10N4O2 and a molecular weight of 210.2 g/mol.
Mecanismo De Acción
The mechanism of action of N-phenyl-1,2-hydrazinedicarboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular metabolism. N-phenyl-1,2-hydrazinedicarboxamide has been shown to inhibit pyruvate dehydrogenase kinase, which regulates the activity of pyruvate dehydrogenase, a key enzyme in the citric acid cycle. By inhibiting pyruvate dehydrogenase kinase, N-phenyl-1,2-hydrazinedicarboxamide can increase the activity of pyruvate dehydrogenase, leading to increased cellular metabolism and energy production.
Biochemical and Physiological Effects:
N-phenyl-1,2-hydrazinedicarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-phenyl-1,2-hydrazinedicarboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been shown to improve liver function and reduce liver damage in animal models of liver disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-phenyl-1,2-hydrazinedicarboxamide in lab experiments is its relatively low cost and availability. N-phenyl-1,2-hydrazinedicarboxamide is a commercially available compound that can be easily synthesized in the lab. However, one limitation of using N-phenyl-1,2-hydrazinedicarboxamide is its potential toxicity. N-phenyl-1,2-hydrazinedicarboxamide has been shown to be toxic to certain cell types at high concentrations, and caution should be taken when handling and using this compound.
Direcciones Futuras
There are several potential future directions for research on N-phenyl-1,2-hydrazinedicarboxamide. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the optimal dosage and delivery methods for N-phenyl-1,2-hydrazinedicarboxamide in these applications. Additionally, the mechanism of action of N-phenyl-1,2-hydrazinedicarboxamide needs to be further elucidated to fully understand its effects on cellular metabolism and other physiological processes. Finally, the development of new derivatives of N-phenyl-1,2-hydrazinedicarboxamide with improved efficacy and reduced toxicity is an area of ongoing research.
Métodos De Síntesis
N-phenyl-1,2-hydrazinedicarboxamide can be synthesized through a reaction between phenylhydrazine and dimethyl oxalate in the presence of a catalyst, such as sodium ethoxide. The reaction yields N-phenyl-1,2-hydrazinedicarboxamide as a white crystalline solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
N-phenyl-1,2-hydrazinedicarboxamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells in vitro and in vivo. N-phenyl-1,2-hydrazinedicarboxamide has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to suppress the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
1-(carbamoylamino)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c9-7(13)11-12-8(14)10-6-4-2-1-3-5-6/h1-5H,(H3,9,11,13)(H2,10,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHUWLIAKXSGLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355160 |
Source


|
| Record name | 1,2-Hydrazinedicarboxamide, N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Hydrazinedicarboxamide, N-phenyl- | |
CAS RN |
90141-55-2 |
Source


|
| Record name | 1,2-Hydrazinedicarboxamide, N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-bis[(2,6-dimethylphenyl)amino]anthra-9,10-quinone](/img/structure/B5698299.png)
![1-(2-fluorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B5698302.png)
![2-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5698307.png)

![2-{[(4-acetyl-2,5-dimethyl-3-furyl)methyl]thio}benzoic acid](/img/structure/B5698322.png)





![4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5698384.png)
![ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5698391.png)
